6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC13519416
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 6-methylimidazo[1,5-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c1-6-2-3-7-4-10-8(9(12)13)11(7)5-6/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | ZRXGGEWQDHIOJZ-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=CN=C2C(=O)O)C=C1 |
| Canonical SMILES | CC1=CN2C(=CN=C2C(=O)O)C=C1 |
Introduction
Structural and Chemical Characteristics
The molecular framework of 6-methylimidazo[1,5-a]pyridine-3-carboxylic acid consists of a planar imidazo[1,5-a]pyridine core, where the imidazole ring (positions 1–3) is fused to the pyridine ring (positions 4–8). The methyl substituent at position 6 introduces steric and electronic effects that modulate reactivity, while the carboxylic acid group at position 3 enhances solubility and enables further functionalization through esterification or amidation .
Key Physicochemical Properties
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Molecular Formula: C₁₀H₈N₂O₂
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Molecular Weight: 188.18 g/mol
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pKa: The carboxylic acid group exhibits a pKa of approximately 3.5–4.0, enabling deprotonation under physiological conditions .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water due to hydrophobic interactions from the methyl group .
Synthetic Methodologies
Core Ring Formation
The imidazo[1,5-a]pyridine scaffold is typically constructed via cyclization reactions. A common approach involves reacting 2-amino-3-methylpyridine with formamide or its derivatives under acidic conditions. For example, sulfuric acid catalyzes the cyclization to form the imidazo[1,5-a]pyridine core, followed by bromination or carboxylation to introduce substituents .
Carboxylic Acid Functionalization
The carboxylic acid moiety is often introduced through saponification of ester precursors. Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, for instance, undergoes hydrolysis under alkaline conditions (e.g., aqueous NaOH) to yield the free acid . Alternative routes involve direct carboxylation using carbon dioxide or cyanide-based reagents, though these methods are less common due to lower yields .
Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | 2-Amino-3-methylpyridine | Formamide, H₂SO₄, 100°C | 65–70 |
| Saponification | Ethyl ester derivative | NaOH (2M), reflux, 6 h | 85–90 |
| Direct carboxylation | 6-Methylimidazo[1,5-a]pyridine | CO₂, Pd catalyst, 120°C | 40–50 |
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Imidazo[1,5-a]pyridine Derivatives
| Compound | Substituents | Key Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| 6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid | 6-CH₃, 3-COOH | Antimicrobial (predicted) | N/A |
| 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | 6-Br, 3-COOH | Antibacterial | 0.5–1.0 |
| 8-Chloro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid | 8-Cl, 6-CH₃, 3-COOH | Anticancer (in vitro) | 2.5 |
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